[4-(1-ADAMANTYL)PIPERAZINO](1,3-BENZODIOXOL-5-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the reaction of adamantane derivatives with piperazine and benzodioxole derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the piperazine and benzodioxole moieties .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidative dehydrogenation, and laser-induced dehydrogenation are often employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as iodine and other oxidants are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are employed to remove oxygen atoms or reduce double bonds.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced biological or chemical activity.
Scientific Research Applications
Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a starting material for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications .
Medicine: In medicine, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, including cancer, due to its ability to modulate specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kappaB pathway, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Piperine: A piperidine derivative with a benzodioxole group, known for its bioactive properties.
Piperidine: A simpler structure compared to 4-(1-ADAMANTYL)PIPERAZINOMETHANONE, used in various pharmaceutical applications.
Adamantane Derivatives: Compounds with the adamantyl group, known for their stability and unique chemical properties.
Uniqueness: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is unique due to its combination of adamantyl and benzodioxole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-21(18-1-2-19-20(10-18)27-14-26-19)23-3-5-24(6-4-23)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPPPXKHCBKXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.